An In-Depth Technical Guide to 2-(4-Bromobutoxy)tetrahydro-2H-pyran
An In-Depth Technical Guide to 2-(4-Bromobutoxy)tetrahydro-2H-pyran
This guide provides a comprehensive overview of the physical properties, synthesis, and handling of 2-(4-Bromobutoxy)tetrahydro-2H-pyran, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure both scientific accuracy and field-proven applicability.
Core Molecular Characteristics
2-(4-Bromobutoxy)tetrahydro-2H-pyran, with the CAS Number 31608-22-7, is a versatile bifunctional molecule. Its structure features a tetrahydropyran (THP) ether, which serves as a common protecting group for alcohols, and a terminal alkyl bromide, a reactive handle for nucleophilic substitution. This unique combination makes it a valuable building block in multi-step organic syntheses.[1]
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 237.13 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [4][6] |
| Boiling Point | 284.9°C at 760 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Refractive Index | 1.4780-1.4820 | [1] |
| Flash Point | 118.3°C | [1] |
| Storage Temperature | Freezer (<0°C) | [4][6] |
Safety and Handling: A Self-Validating Protocol
Ensuring laboratory safety is paramount when handling any chemical intermediate. The following protocols are designed to create a self-validating system of safety, minimizing risk at every stage.
Hazard Identification and Classification
Contradictory information exists regarding the GHS classification of 2-(4-Bromobutoxy)tetrahydro-2H-pyran. While some suppliers provide specific hazard statements, the Safety Data Sheet (SDS) from TCI America, a primary manufacturer, states the compound is "Not classifiable" under OSHA HazCom: CFR 1910.1200 and WHMIS 2015.[7] This indicates an absence of significant hazards under these specific regulatory frameworks. However, as a matter of best practice, it is prudent to treat all chemical reagents with care.
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety posture demands appropriate protective measures, regardless of the formal hazard classification.
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Engineering Controls: Always handle 2-(4-Bromobutoxy)tetrahydro-2H-pyran in a well-ventilated laboratory fume hood to prevent inhalation of any potential vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Storage and Incompatibility
Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Storage Conditions: Store in a tightly sealed container in a freezer.[4][6][7] This minimizes potential degradation and vapor pressure.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
First Aid Measures
In the event of accidental exposure, follow these procedures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[7]
Synthesis and Mechanistic Insights
The synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran is typically achieved through the acid-catalyzed reaction of 4-bromobutanol with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.
Reactants [label="Reactants:\n4-Bromobutanol\n3,4-Dihydro-2H-pyran (DHP)"]; AcidCatalyst [label="Acid Catalyst\n(e.g., p-TSA)", shape=ellipse, fillcolor="#FBBC05"]; ReactionMixture [label="Reaction Mixture\nin an inert solvent (e.g., DCM)"]; Oxocarbenium [label="Intermediate:\nOxocarbenium Ion", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProductFormation [label="Nucleophilic Attack\nby 4-Bromobutanol"]; CrudeProduct [label="Crude Product Mixture"]; Workup [label="Aqueous Workup\n(e.g., NaHCO₃ wash)"]; Purification [label="Purification:\nColumn Chromatography"]; FinalProduct [label="Pure 2-(4-Bromobutoxy)tetrahydro-2H-pyran", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> ReactionMixture; AcidCatalyst -> ReactionMixture; ReactionMixture -> Oxocarbenium [label="Protonation of DHP"]; Oxocarbenium -> ProductFormation; ProductFormation -> CrudeProduct; CrudeProduct -> Workup; Workup -> Purification; Purification -> FinalProduct; }
Synthesis workflow for 2-(4-Bromobutoxy)tetrahydro-2H-pyran.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization
The structural integrity of 2-(4-Bromobutoxy)tetrahydro-2H-pyran can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring, the butoxy chain, and the methylene group adjacent to the bromine atom. The anomeric proton of the THP group typically appears as a broad singlet or a multiplet around 4.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon of the anomeric center is typically found in the range of 95-105 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong C-O stretching vibrations characteristic of the ether linkages, typically in the region of 1000-1200 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete reaction of the starting alcohol.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and bromine-containing fragments.
Applications in Synthesis
The utility of 2-(4-Bromobutoxy)tetrahydro-2H-pyran lies in its ability to act as a bifunctional linker. The THP-protected hydroxyl group is stable to a wide range of reaction conditions, allowing for selective manipulation of the alkyl bromide.
Compound [label="2-(4-Bromobutoxy)tetrahydro-2H-pyran", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Physical Properties\n(Liquid, High Boiling Point)"]; Structure [label="Bifunctional Structure"]; THP_Group [label="THP Ether\n(Protecting Group)"]; Alkyl_Bromide [label="Alkyl Bromide\n(Reactive Site)"]; Applications [label="Synthetic Applications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pharma [label="Pharmaceutical Synthesis"]; Agrochem [label="Agrochemical Synthesis"];
Compound -> Properties; Compound -> Structure; Structure -> THP_Group; Structure -> Alkyl_Bromide; THP_Group -> Applications [label="Stability"]; Alkyl_Bromide -> Applications [label="Reactivity"]; Applications -> Pharma; Applications -> Agrochem; }
Logical relationships of properties and applications.
Conclusion
2-(4-Bromobutoxy)tetrahydro-2H-pyran is a valuable and versatile chemical intermediate. A thorough understanding of its physical properties, safe handling procedures, and synthetic methodologies is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their synthetic strategies.
References
- TCI America. (2018). Safety Data Sheet: 2-(4-Bromobutoxy)tetrahydro-2H-pyran.
- Sigma-Aldrich. Safety Data Sheet. (Note: Multiple SDS for similar compounds were reviewed, providing general safety principles).
- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
-
PubChem. 2-(4-Bromobutoxy)tetrahydro-2H-pyran. [Link]
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LookChem. Cas 31608-22-7, 2-(4-Bromobutoxy)tetrahydro-2H-pyran. [Link]
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Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
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CP Lab Safety. 2-(4-Bromobutoxy)tetrahydro-2H-pyran, 5g, Each. [Link]
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PubChemLite. 2-(4-bromobutoxy)tetrahydro-2h-pyran. [Link]
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NIST WebBook. Tetrahydropyran. [Link]
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SpectraBase. 2H-Pyran, 2-butoxytetrahydro-. [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
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ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
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LookChem. Cas 31608-22-7,2-(4-Bromobutoxy)tetrahydro-2H-pyran. [Link]
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NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]
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Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]
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Aladdin. 2-(4-Bromobutoxy)tetrahydro-2H-pyran. [Link]
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NIST WebBook. 2H-Pyran-2-ol, tetrahydro-. [Link]
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SpectraBase. trans-2,4-DIMETHYLTETRAHYDRO-2H-PYRAN. [Link]
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NIST WebBook. Tetrahydropyran. [Link]
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